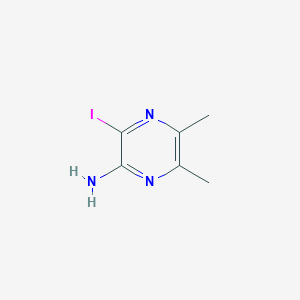
5-(((2,4-Dimethylphenyl)amino)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-(((2,4-Dimethylphenyl)amino)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol” is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-(((2,4-Dimethylphenyl)amino)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol” typically involves multi-step organic reactions. The process may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the tetrahydrofuran moiety: This step may involve nucleophilic substitution reactions.
Attachment of the 2,4-dimethylphenyl group: This can be done through amination reactions using suitable amines and coupling agents.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure conditions.
- Purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
“5-(((2,4-Dimethylphenyl)amino)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol” can undergo various chemical reactions including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a candidate for drug development due to its unique structure.
Industry: In the development of new materials with specific properties.
作用机制
The mechanism of action of “5-(((2,4-Dimethylphenyl)amino)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A basic triazole structure with various derivatives.
Tetrazole: Another nitrogen-rich heterocycle with similar applications.
Benzotriazole: A triazole derivative with a benzene ring, used in corrosion inhibitors and other applications.
Uniqueness
“5-(((2,4-Dimethylphenyl)amino)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other triazole derivatives.
属性
分子式 |
C16H22N4OS |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
3-[(2,4-dimethylanilino)methyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H22N4OS/c1-11-5-6-14(12(2)8-11)17-9-15-18-19-16(22)20(15)10-13-4-3-7-21-13/h5-6,8,13,17H,3-4,7,9-10H2,1-2H3,(H,19,22) |
InChI 键 |
QBXIZUQROUHVAV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NCC2=NNC(=S)N2CC3CCCO3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



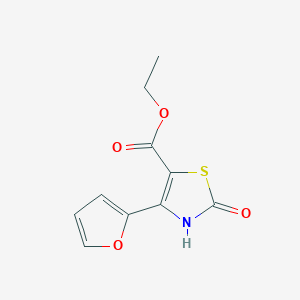

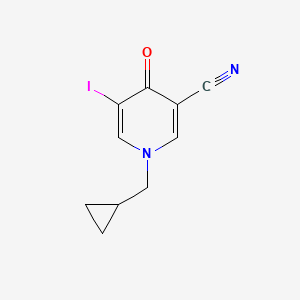
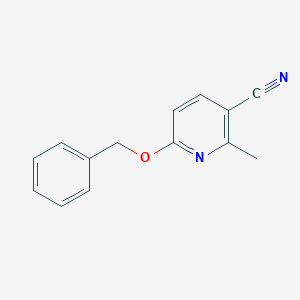

![6-(Fluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B13005977.png)


![[2,4'-Bipyridine]-2'-carboxylic acid](/img/structure/B13005999.png)
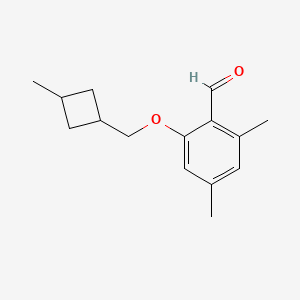

![1-(Benzo[c][1,2,5]oxadiazol-4-yl)ethanone](/img/structure/B13006015.png)
